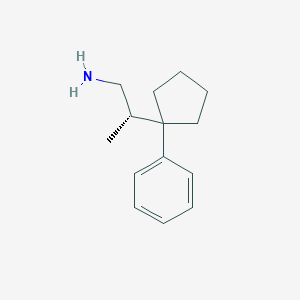
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine, commonly known as PCP, is a dissociative anesthetic drug that was originally developed as a general anesthetic in the 1950s. PCP has been widely used in scientific research as a tool to study the central nervous system (CNS) and its effects on behavior, cognition, and perception. PCP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning, memory, and synaptic plasticity.
作用機序
PCP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a site on the receptor that is distinct from the glutamate-binding site. By blocking the action of glutamate, PCP disrupts the normal functioning of the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine, leading to the characteristic behavioral and cognitive effects associated with the drug.
Biochemical and Physiological Effects:
PCP has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include alterations in neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. PCP has also been shown to produce neurotoxic effects in certain brain regions, particularly the hippocampus and prefrontal cortex.
実験室実験の利点と制限
PCP has several advantages for use in lab experiments, including its potent and selective action on the NMDA receptor, its ability to produce a wide range of behavioral and cognitive effects, and its well-established pharmacology and toxicology. However, PCP also has several limitations, including its potential for abuse, its neurotoxic effects, and its complex pharmacokinetics.
将来の方向性
There are several future directions for research on PCP and its effects on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of research is the development of new NMDA receptor antagonists that are more selective and less toxic than PCP. Another area of research is the use of PCP as a tool to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression. Additionally, there is a need for more research on the long-term effects of PCP use on the brain and behavior.
合成法
The synthesis of PCP involves several chemical reactions, including the condensation of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final step involves the reductive amination of the resulting amine with 2-bromo-1-(chloromethyl)propane in the presence of sodium cyanoborohydride.
科学的研究の応用
PCP has been used extensively in scientific research to study the effects of NMDA receptor antagonists on the (2S)-2-(1-Phenylcyclopentyl)propan-1-amine. PCP has been shown to produce a wide range of behavioral and cognitive effects in animal models, including hyperactivity, stereotypy, and impairments in learning and memory. PCP has also been used to study the neurobiological mechanisms underlying various psychiatric disorders, such as schizophrenia and depression.
特性
IUPAC Name |
(2S)-2-(1-phenylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUGGLKGKKBCX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1-Phenylcyclopentyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

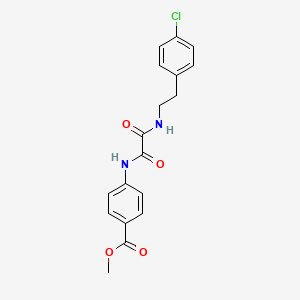
![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)
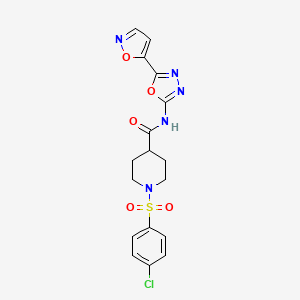
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
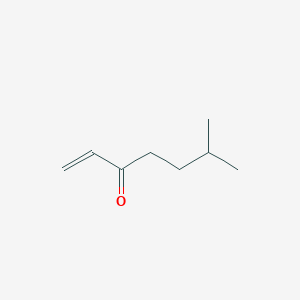
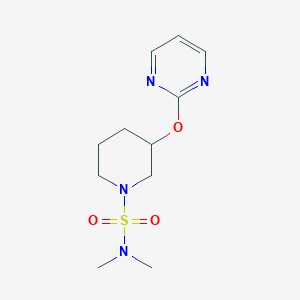
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)
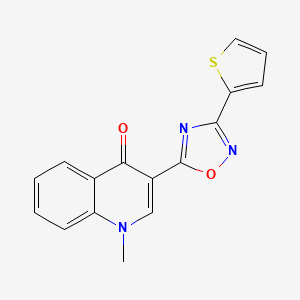

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2915658.png)